molecular formula C11H13O2P B15278246 1-Phenylphosphinan-4-one 1-oxide

1-Phenylphosphinan-4-one 1-oxide

Cat. No.: B15278246
M. Wt: 208.19 g/mol
InChI Key: IVCQUOFBVFOENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound featuring a six-membered ring with a phosphorus atom. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and industry. The presence of the phosphorus atom within the ring imparts distinct chemical reactivity and stereochemistry, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylphosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the desymmetrization of 1-phenylphosphinan-4-one. This process can be achieved via enantioselective deprotonation followed by oxidation or by asymmetric organocatalytic halogenation accompanied by elimination . These two-step one-pot transformations provide convenient access to optically active 1-phenylphosphin-2-en-4-one 1-oxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of chiral bases and oxidizing agents in controlled environments ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Phenylphosphinan-4-one 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the oxide to other phosphorus-containing compounds.

    Substitution: The phosphorus atom allows for substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various enantiomerically pure derivatives of 1-phenylphosphin-2-en-4-one, which have significant applications in asymmetric synthesis and catalysis .

Scientific Research Applications

1-Phenylphosphinan-4-one 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenylphosphinan-4-one 1-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the entire molecule. The presence of the oxide group enhances its ability to form stable intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylphosphinan-4-one 1-oxide is unique due to its six-membered ring structure, which provides distinct stereochemical properties and reactivity compared to its five- and four-membered counterparts. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13O2P

Molecular Weight

208.19 g/mol

IUPAC Name

1-oxo-1-phenyl-1λ5-phosphinan-4-one

InChI

InChI=1S/C11H13O2P/c12-10-6-8-14(13,9-7-10)11-4-2-1-3-5-11/h1-5H,6-9H2

InChI Key

IVCQUOFBVFOENY-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.